2-(2-fluoro-5-formylphenyl)acetic acid
Description
Contextualization within Fluorinated Aromatic Compounds Research
Fluorinated aromatic compounds are a significant class of molecules in modern chemistry, primarily due to the unique properties that the fluorine atom imparts. numberanalytics.comnumberanalytics.com The introduction of fluorine into an aromatic ring can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov This has led to the widespread use of fluorinated aromatics in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com For instance, many successful drugs, including antibiotics and anticancer agents, incorporate fluorinated aromatic moieties to enhance their efficacy and pharmacokinetic profiles. numberanalytics.comnih.gov
The presence of a fluorine atom on the phenyl ring of 2-(2-fluoro-5-formylphenyl)acetic acid places it firmly within this important area of research. The fluorine atom's high electronegativity can influence the reactivity of the adjacent functional groups, potentially leading to unique chemical transformations. numberanalytics.com Research in this area is not only focused on the synthesis of new fluorinated compounds but also on understanding how the C-F bond influences molecular properties and reactivity. researchgate.netdigitellinc.com
Significance of Formyl and Acetic Acid Moieties in Synthetic Design
The synthetic utility of 2-(2-fluoro-5-formylphenyl)acetic acid is further enhanced by the presence of two distinct functional groups: a formyl group and an acetic acid moiety.
The formyl group (-CHO), the simplest aldehyde, is a versatile functional group in organic synthesis. fiveable.me It can undergo a wide range of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions to form new carbon-carbon bonds. fiveable.me Formylation, the introduction of a formyl group, is a key strategy for constructing aldehydes, which are precursors to numerous other functional groups and complex molecules. wikipedia.org
The acetic acid moiety (-CH2COOH) provides another reactive handle. The carboxylic acid group is a fundamental functional group in organic chemistry, known for its acidity and ability to form derivatives such as esters, amides, and acid chlorides. wikipedia.orgvalcogroup-valves.com It can also participate in various coupling reactions. The presence of the methylene (B1212753) spacer between the aromatic ring and the carboxylic acid provides flexibility and specific spatial orientation in synthetic applications.
Overview of Advanced Chemical Intermediates in Complex Molecule Synthesis
The synthesis of complex molecules, particularly for pharmaceutical applications, often involves multi-step sequences that rely on the use of advanced chemical intermediates. acs.org These intermediates are stable, well-characterized molecules that contain key structural features of the final target molecule. nbinno.com They serve as essential building blocks, allowing for the efficient and modular construction of complex architectures. acs.orgnbinno.com
Companies specializing in the production of such intermediates play a crucial role in the chemical and pharmaceutical industries by providing access to a wide range of functionalized building blocks. acints.comacints.com 2-(2-fluoro-5-formylphenyl)acetic acid is a prime example of such an intermediate, offering a pre-functionalized aromatic core that can be further elaborated through reactions at the formyl and acetic acid groups. Its availability from suppliers facilitates research and development in various fields that require the synthesis of novel and complex molecules.
Interactive Data Table: Physicochemical Properties of 2-(2-fluoro-5-formylphenyl)acetic acid
| Property | Value |
| Molecular Formula | C9H7FO3 |
| Molecular Weight | 182.15 g/mol |
| CAS Number | 1393557-77-1 |
Properties
IUPAC Name |
2-(2-fluoro-5-formylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-2-1-6(5-11)3-7(8)4-9(12)13/h1-3,5H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXQXSPQKWXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Fluoro 5 Formylphenyl Acetic Acid
Established Synthetic Pathways and Precursors
Traditional syntheses often rely on well-documented reactions, building the molecule step-by-step from simpler, commercially available precursors. These pathways prioritize yield and purity, often employing robust and powerful reagents.
A common strategy for introducing the formyl (aldehyde) group onto the benzene (B151609) ring is through the oxidation of a primary alcohol precursor, such as 2-(2-fluoro-5-(hydroxymethyl)phenyl)acetic acid. The Parikh-Doering oxidation is a notable method for this transformation. wikipedia.org This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by the sulfur trioxide pyridine (B92270) complex (SO₃•C₅H₅N). wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a base like triethylamine (B128534) and often uses dichloromethane (B109758) as a co-solvent. wikipedia.org
A key advantage of the Parikh-Doering oxidation over similar DMSO-based methods, such as the Swern oxidation, is its operational simplicity and milder conditions. wikipedia.orguni-ruse.bg It can be performed at non-cryogenic temperatures, often between 0 °C and room temperature, which minimizes the formation of common byproducts like methyl thiomethyl ethers. wikipedia.orgchem-station.com The mechanism begins with the activation of DMSO by the sulfur trioxide pyridine complex. youtube.com The alcohol substrate then attacks this activated species, and subsequent deprotonation by the base leads to the formation of a sulfur ylide, which rearranges through a five-membered ring transition state to yield the desired aldehyde and dimethyl sulfide. wikipedia.orgyoutube.com
Table 1: Key Features of the Parikh-Doering Oxidation
| Feature | Description | Reference |
| Oxidant System | Dimethyl sulfoxide (DMSO) activated by the sulfur trioxide pyridine complex (SO₃•C₅H₅N). | wikipedia.org |
| Base | Triethylamine or Diisopropylethylamine. | wikipedia.org |
| Temperature | 0 °C to room temperature (non-cryogenic). | wikipedia.org |
| Key Advantage | Operationally simple, reduces formation of methyl thiomethyl ether byproducts. | wikipedia.orgchem-station.com |
| Precursor | Primary or secondary alcohols. | wikipedia.org |
Another synthetic route involves the hydrolysis of a nitrile group to form the carboxylic acid moiety. This approach would typically start with a precursor like 2-fluoro-5-formylbenzonitrile (B141211). chemicalbook.combldpharm.com The synthesis would first require the conversion of this benzonitrile (B105546) into the corresponding phenylacetonitrile (B145931) derivative. Subsequently, the nitrile group of the phenylacetonitrile intermediate is hydrolyzed to yield the final 2-(2-fluoro-5-formylphenyl)acetic acid.
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net This can be achieved under acidic or basic conditions. For instance, a mixture of trifluoroacetic acid (TFA) and sulfuric acid has been shown to be effective for the one-step hydrolysis of some nitriles to their corresponding carboxylic acids. researchgate.net Alternatively, a two-step process can be employed where the nitrile is first converted to a primary amide, which is then hydrolyzed to the carboxylic acid. mdpi.com The conversion of primary amides to carboxylic acids can be accomplished under mild conditions, for example, by using aqueous HCl with a catalytic amount of titanium tetrachloride (TiCl₄). mdpi.com
Table 2: Nitrile Hydrolysis Approach Summary
| Step | Transformation | Example Reagents | Reference |
| 1 | Formation of Phenylacetonitrile Intermediate | Standard nucleophilic substitution methods. | N/A |
| 2 | Hydrolysis of Nitrile to Carboxylic Acid | Acid (e.g., TFA-H₂SO₄) or base-catalyzed hydrolysis. | researchgate.net |
| Alternative Step 2 | Hydrolysis via Amide Intermediate | 1. Formation of amide. 2. Hydrolysis of amide (e.g., HCl, TiCl₄). | mdpi.com |
Syntheses can also commence from precursors where part of the final structure is already in place, such as fluoro-substituted benzoic acids or their derivatives. For instance, 2-fluoro-5-formylbenzoic acid itself can be a starting material. nih.gov The primary challenge in this route is the one-carbon homologation of the carboxylic acid group to an acetic acid group.
The Arndt-Eistert synthesis is a classic method for such a transformation. This multi-step sequence converts a carboxylic acid into its higher homolog. The process involves converting the starting carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The final step is a Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or heat, in the presence of a nucleophile like water to produce the desired phenylacetic acid. The use of fluorinated precursors like 2-fluoro-5-(trifluoromethyl)benzoic acid is also documented in the synthesis of related compounds, highlighting the importance of these structures as foundational materials. sigmaaldrich.com
Alternative and Green Chemistry Approaches in Synthesis
Reflecting a broader trend in chemical manufacturing, recent synthetic developments focus on improving the environmental footprint of chemical processes. This includes using less hazardous solvents and employing catalytic methods to reduce waste.
A key goal of green chemistry is to replace hazardous organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Some modern oxidation procedures are designed to work in aqueous or biphasic systems. For example, certain TEMPO-mediated oxidations can be performed effectively in a mixture of an organic solvent like acetone (B3395972) and water, or in biphasic mixtures of DCM and aqueous solutions. windows.netresearchgate.net Performing reactions in aqueous media not only reduces the use of volatile organic compounds but can also simplify product isolation and purification. The use of ethyl acetate (B1210297) (EtOAc) is also considered a greener alternative for some synthetic steps. researchgate.net
Catalytic oxidation methods offer a greener alternative to stoichiometric reagents that generate large amounts of waste. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO, as an oxidation catalyst is a prime example. windows.net TEMPO-mediated systems can selectively oxidize primary alcohols to aldehydes under mild conditions. rsc.org
In a typical TEMPO-mediated oxidation, a catalytic amount of TEMPO is used in conjunction with a stoichiometric, terminal oxidant such as sodium hypochlorite (B82951) (bleach). windows.net The reaction can be run in a biphasic system, often with additives like potassium bromide to facilitate the reaction. windows.net The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by the terminal oxidant. researchgate.net This species oxidizes the alcohol to an aldehyde, regenerating the hydroxylamine (B1172632) form of TEMPO, which is then re-oxidized by the terminal oxidant to complete the catalytic cycle. This methodology avoids the use of heavy metals and is highly efficient, making it an attractive green alternative for synthesizing the aldehyde functionality in 2-(2-fluoro-5-formylphenyl)acetic acid from its corresponding alcohol precursor. windows.netrsc.org
Table 3: Components of a Typical TEMPO-mediated Oxidation System
| Component | Role | Example | Reference |
| Catalyst | The primary catalytic species. | TEMPO or its derivatives (e.g., 4-acetamido-TEMPO). | researchgate.net |
| Terminal Oxidant | Stoichiometric oxidant that regenerates the active catalyst. | Sodium hypochlorite (NaOCl). | windows.net |
| Solvent System | Reaction medium. | Biphasic (e.g., CH₂Cl₂/water) or aqueous mixtures. | windows.netresearchgate.net |
| Additive (optional) | Can accelerate the reaction. | Potassium bromide (KBr) or sodium bromide (NaBr). | windows.netresearchgate.net |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficient synthesis of 2-(2-fluoro-5-formylphenyl)acetic acid is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated to enhance reaction yields and minimize the formation of byproducts include the choice of starting materials, catalysts, solvents, reaction temperature, and duration.
A common synthetic route to 2-(2-fluoro-5-formylphenyl)acetic acid involves the preparation of the key intermediate, 2-fluoro-5-formylbenzonitrile, followed by its hydrolysis to the final carboxylic acid.
Synthesis of the Precursor: 2-Fluoro-5-formylbenzonitrile
The synthesis of 2-fluoro-5-formylbenzonitrile has been approached through various methods, with notable differences in yields. One documented method involves the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with cuprous cyanide. This reaction, conducted in N-methyl-2-pyrrolidone (NMP) at an elevated temperature of 170°C, has been reported to yield 76.1% of the desired nitrile precursor guidechem.com.
Another synthetic strategy starts from o-fluorobenzonitrile. This multi-step process culminates in an oxidation step to furnish 2-fluoro-5-formylbenzonitrile. The oxidation of the intermediate, 2-fluoro-5-(hydroxymethyl)benzonitrile, using pyridinium (B92312) chlorochromate (PCC) in dichloromethane at room temperature has been reported to provide the target nitrile with a yield of 65% google.comrug.nlchemicalbook.com.
Hydrolysis of 2-Fluoro-5-formylbenzonitrile
The final step in this synthetic sequence is the hydrolysis of the nitrile group of 2-fluoro-5-formylbenzonitrile to the carboxylic acid. This transformation can be achieved under either acidic or alkaline conditions. The choice of hydrolysis conditions is critical to avoid unwanted side reactions, such as the oxidation of the aldehyde group or the generation of impurities .
General studies on nitrile hydrolysis suggest that both acidic and alkaline methods are effective for converting nitriles to carboxylic acids nih.govlibretexts.org. Acid-catalyzed hydrolysis is typically performed by heating the nitrile with a dilute acid, such as hydrochloric acid libretexts.org. Alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide, which initially forms the carboxylate salt. Subsequent acidification is then required to obtain the free carboxylic acid libretexts.org. For substrates with sensitive functional groups, enzymatic hydrolysis using nitrilases presents a milder and often more selective alternative nih.gov.
In the context of 2-fluoro-5-formylbenzonitrile, the optimization of the hydrolysis step would involve a systematic study of various acids, bases, or enzyme systems, as well as reaction temperatures and times, to maximize the yield of 2-(2-fluoro-5-formylphenyl)acetic acid while preserving the integrity of the formyl group. A comparative study of different hydrolysis methods would be invaluable in identifying the most efficient and scalable protocol.
Below are interactive data tables summarizing the reported yields for the synthesis of the precursor, 2-fluoro-5-formylbenzonitrile, and a hypothetical table illustrating the kind of data that would be generated from an optimization study of the hydrolysis step.
Table 1: Reported Yields for the Synthesis of 2-Fluoro-5-formylbenzonitrile
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-4-fluorobenzaldehyde | Cuprous Cyanide | NMP | 170 | 76.1 | guidechem.com |
| 2-Fluoro-5-(hydroxymethyl)benzonitrile | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 65 | google.comrug.nlchemicalbook.com |
Table 2: Hypothetical Optimization of the Hydrolysis of 2-Fluoro-5-formylbenzonitrile
| Hydrolysis Condition | Reagent | Solvent | Temperature (°C) | Time (h) | Yield of Acid (%) | Purity (%) |
| Acidic | 1 M HCl | Water | 100 | 4 | 85 | 95 |
| Acidic | 3 M H₂SO₄ | Water | 100 | 3 | 88 | 92 |
| Alkaline | 2 M NaOH, then HCl | Water | 90 | 6 | 92 | 98 |
| Alkaline | 1 M KOH, then H₂SO₄ | Ethanol/Water | 80 | 8 | 90 | 97 |
| Enzymatic | Nitrilase | Phosphate Buffer (pH 7) | 37 | 24 | 95 | >99 |
Detailed research into these optimization strategies is essential for developing robust and efficient manufacturing processes for 2-(2-fluoro-5-formylphenyl)acetic acid, a compound of significant interest in the pharmaceutical industry.
Reactivity and Chemical Transformations of 2 2 Fluoro 5 Formylphenyl Acetic Acid
Reactions Involving the Formyl Group
The aldehyde (formyl) group is a key reactive center in 2-(2-fluoro-5-formylphenyl)acetic acid, susceptible to a variety of nucleophilic addition and redox reactions.
Condensation Reactions with Nucleophiles
The formyl group readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for extending the carbon skeleton and introducing diverse functional groups.
One of the most common condensation reactions is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. chemistrysteps.com For 2-(2-fluoro-5-formylphenyl)acetic acid, this reaction provides a pathway to α,β-unsaturated compounds.
Another significant reaction is the Wittig reaction , which converts aldehydes into alkenes using a phosphonium (B103445) ylide. sigmaaldrich.comacs.orglibretexts.org This reaction is highly versatile for creating carbon-carbon double bonds with good control over the geometry of the resulting alkene.
The formyl group can also react with amines to form imines (Schiff bases), which can be further reduced in a process known as reductive amination to yield secondary or tertiary amines. frontiersin.org This two-step, one-pot reaction is a powerful method for C-N bond formation.
Table 1: Examples of Condensation Reactions of the Formyl Group
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product Structure |
| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol | 2-(2-fluoro-5-(2,2-dicyanovinyl)phenyl)acetic acid |
| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium, THF | 2-(2-fluoro-5-vinylphenyl)acetic acid |
| Reductive Amination | Benzylamine, then NaBH4 | Methanol | 2-(5-((benzylamino)methyl)-2-fluorophenyl)acetic acid |
Selective Reduction and Oxidation Pathways of the Aldehyde Moiety
The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the other functional groups in the molecule, provided appropriate reagents are chosen.
Selective Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The carboxylic acid group remains unaffected under these conditions.
Selective Oxidation: The formyl group can be oxidized to a carboxylic acid group, yielding 2-(2-fluoro-5-carboxyphenyl)acetic acid. chemistrysteps.comlibretexts.orgorganic-chemistry.orgkhanacademy.orglibretexts.org A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent to ensure selectivity. khanacademy.org
Table 2: Selective Redox Reactions of the Formyl Group
| Reaction Type | Reagent | Conditions | Product Name |
| Selective Reduction | Sodium borohydride (NaBH₄) | Methanol, 0°C to rt | 2-(2-fluoro-5-(hydroxymethyl)phenyl)acetic acid |
| Selective Oxidation | Potassium permanganate (KMnO₄) | Basic solution, then acid workup | 2-fluoro-5-carboxyphenylacetic acid |
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functionality is another versatile handle for derivatization through esterification and amidation reactions.
Esterification Reactions for Derivatization
Esterification of the carboxylic acid group can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. khanacademy.orgcommonorganicchemistry.commasterorganicchemistry.comuni-kiel.de This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion. frontiersin.orgcommonorganicchemistry.com
For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used. libretexts.orgbeilstein-journals.orgbldpharm.compeptide.com This method, known as the Steglich esterification , is particularly useful for sterically hindered alcohols. bldpharm.compeptide.com
Table 3: Esterification Reactions of the Carboxylic Acid Group
| Reaction Type | Alcohol | Catalyst/Reagent | Product Name |
| Fischer-Speier Esterification | Methanol | Sulfuric Acid (catalytic) | Methyl 2-(2-fluoro-5-formylphenyl)acetate |
| Steglich Esterification | tert-Butanol | DCC, DMAP | tert-Butyl 2-(2-fluoro-5-formylphenyl)acetate |
Amidation Reactions and Peptide Coupling Strategies
The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides (like DCC or EDC) and various phosphonium or uronium-based peptide coupling reagents. sigmaaldrich.combeilstein-journals.orgorganic-chemistry.org
In the context of peptide synthesis, 2-(2-fluoro-5-formylphenyl)acetic acid can be coupled to the N-terminus of a peptide chain or an amino acid ester. nih.gov Reagents like HATU, HBTU, or PyBOP are frequently employed to facilitate these couplings, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). sigmaaldrich.comorganic-chemistry.orgchemistrysteps.comresearchgate.net These methods are designed to be efficient and minimize racemization at the chiral centers of the amino acids. beilstein-journals.org
Table 4: Amidation and Peptide Coupling Reactions
| Reaction Type | Amine/Amino Acid Derivative | Coupling Reagent/Base | Product Structure |
| Amidation | Aniline | EDC, HOBt | N-phenyl-2-(2-fluoro-5-formylphenyl)acetamide |
| Peptide Coupling | Glycine methyl ester hydrochloride | HATU, DIEA | Methyl (2-(2-fluoro-5-formylphenyl)acetyl)glycinate |
Transformations at the Aromatic Ring
The substituted benzene (B151609) ring in 2-(2-fluoro-5-formylphenyl)acetic acid can also undergo chemical transformations, primarily through electrophilic or nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine and formyl groups can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the position of the fluorine atom. masterorganicchemistry.comresearchgate.netnih.govwikipedia.org Strong nucleophiles can displace the fluoride (B91410) ion, especially if the ring is further activated by other electron-withdrawing groups. masterorganicchemistry.comresearchgate.net
A notable intramolecular transformation is the Pictet-Spengler reaction . bldpharm.comchemistrysteps.commdpi.com If the formyl group is first converted to an amine (e.g., through reductive amination), subsequent acid-catalyzed cyclization can lead to the formation of tetrahydroisoquinoline derivatives. bldpharm.commdpi.com
Table 5: Potential Transformations at the Aromatic Ring
| Reaction Type | Reagent | Conditions | Potential Product |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 0°C | 2-(2-fluoro-4-nitro-5-formylphenyl)acetic acid |
| Nucleophilic Aromatic Substitution | Sodium methoxide | Methanol, heat | 2-(2-methoxy-5-formylphenyl)acetic acid |
| Pictet-Spengler Reaction (after reductive amination) | Acid catalyst (e.g., TFA) | Heat | Tetrahydroisoquinoline derivative |
Electrophilic Aromatic Substitution Considerations
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on 2-(2-fluoro-5-formylphenyl)acetic acid is determined by the directing and activating or deactivating effects of its substituents.
Substituent Effects : The reactivity and regioselectivity of electrophilic attack on the benzene ring are influenced by the electronic properties of the existing substituents. uci.edufiveable.me
The fluoro group is an ortho, para-director but is deactivating due to its strong inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect.
The formyl group (-CHO) is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.
The acetic acid moiety (-CH₂COOH) is generally considered an ortho, para-director and weakly activating, as the methylene group is electron-donating towards the ring.
Directing Group Analysis : The positions available for substitution on the benzene ring are C3, C4, and C6. The directing effects of the substituents on these positions are as follows:
The fluoro group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.
The acetic acid group at C1 directs towards the C3 (ortho) and C5 (para, which is already substituted) positions.
The formyl group at C5 directs towards the C3 position (meta).
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Preference |
| -F | C2 | Withdrawing | Donating | Deactivating | Ortho, Para |
| -CHO | C5 | Withdrawing | Withdrawing | Strongly Deactivating | Meta |
| -CH₂COOH | C1 | Donating (CH₂) | N/A | Weakly Activating | Ortho, Para |
Nucleophilic Aromatic Substitution with Fluoro-activation
While the electron-deficient nature of the ring impedes electrophilic substitution, it facilitates nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
For an SNAr reaction to occur, two main conditions must be met:
The presence of a good leaving group, typically a halide.
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In 2-(2-fluoro-5-formylphenyl)acetic acid, the fluoro atom at C2 serves as the leaving group. The powerful electron-withdrawing formyl group is located para to the fluoro group. This para-relationship is crucial as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. libretexts.org The negative charge can be delocalized onto the oxygen atom of the formyl group, significantly stabilizing the intermediate and lowering the activation energy for the substitution. youtube.com
Therefore, the fluorine atom in 2-(2-fluoro-5-formylphenyl)acetic acid is activated towards displacement by various nucleophiles, such as amines, alkoxides, or thiolates, providing a viable pathway for the synthesis of new derivatives. nih.govrsc.org This reactivity pattern is a key feature in the synthetic utility of polyfluoroarenes and other electron-poor aromatic halides. nih.gov
Derivatization Strategies for Structural Modification and Functionalization
The aldehyde and carboxylic acid functionalities of 2-(2-fluoro-5-formylphenyl)acetic acid, along with the potential for nucleophilic substitution of the fluorine atom, offer multiple avenues for derivatization. These modifications are often pursued to create novel compounds with specific biological or analytical properties.
Formation of Hybrid Analogues for Enhanced Bioactivity
The core structure of 2-(2-fluoro-5-formylphenyl)acetic acid can be incorporated into larger molecules to create hybrid analogues with potentially enhanced biological activity. The aldehyde and carboxylic acid groups are particularly useful handles for such modifications. For instance, the carboxylic acid can be converted to an amide by coupling with various amines, a common strategy in medicinal chemistry to improve pharmacokinetic properties or to introduce new pharmacophores. nih.gov
Similarly, the aldehyde can undergo reactions such as condensation or reductive amination to link the phenylacetic acid core to other bioactive scaffolds. researchgate.net The synthesis of complex molecules often involves multi-step sequences where functionalities like formyl and carboxylic acid groups are key for building molecular complexity. mdpi.commdpi.com For example, the synthesis of certain bioactive benzofuran (B130515) derivatives has utilized phenylacetic acids as starting materials. nih.gov The introduction of fluorine into drug candidates is also a well-established strategy to modulate metabolic stability and binding affinity. researchgate.netnih.gov The combination of these reactive sites allows for the creation of diverse libraries of hybrid molecules for screening in various biological assays, such as those for antimicrobial or anticancer activity. mdpi.comresearchgate.net
Chiral Derivatization Protocols and their Analytical Applications in Related Systems
While 2-(2-fluoro-5-formylphenyl)acetic acid itself is achiral, its derivatives can be chiral, particularly if the methylene group of the acetic acid side chain is substituted. For related chiral 2-phenylacetic acids, derivatization with chiral reagents is a common method to determine enantiomeric purity or to separate enantiomers.
A widely used protocol involves the conversion of the carboxylic acid to a diastereomeric ester or amide by reaction with a chiral alcohol or amine. nih.gov For example, reaction with a chiral alcohol would produce two diastereomeric esters. These diastereomers have different physical properties and can often be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms. For 2-(2-fluoro-5-formylphenyl)acetic acid, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques to resolve complex signal assignments.
A ¹H NMR spectrum of 2-(2-fluoro-5-formylphenyl)acetic acid would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons would appear as complex multiplets due to splitting by each other and by the fluorine atom. The methylene (B1212753) (-CH₂) protons of the acetic acid group would likely appear as a singlet, though coupling to the fluorine atom over four bonds is a possibility. The aldehydic proton (-CHO) would be a singlet in the downfield region of the spectrum, and the acidic proton of the carboxyl group (-COOH) would present as a broad singlet.
Table 1: Predicted ¹H NMR Data for 2-(2-fluoro-5-formylphenyl)acetic acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
| -CHO | 9.8 - 10.2 | Singlet | - |
| Aromatic H | 7.0 - 8.0 | Multiplet | J |
| -CH₂- | 3.5 - 4.0 | Singlet | - |
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbonyl carbons of the carboxylic acid and the aldehyde would be the most downfield signals. The aromatic carbons would appear in the intermediate region, with their signals split due to coupling with the fluorine atom (C-F coupling). The methylene carbon would be the most upfield signal.
Table 2: Predicted ¹³C NMR Data for 2-(2-fluoro-5-formylphenyl)acetic acid
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 180 |
| C=O (Aldehyde) | 190 - 200 |
| Aromatic C-F | 155 - 165 (Doublet) |
| Aromatic C | 115 - 140 |
| -CH₂- | 30 - 40 |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 2-(2-fluoro-5-formylphenyl)acetic acid, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its electronic environment, and it would likely be split into a multiplet due to coupling with the neighboring aromatic protons.
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for unambiguously assigning the proton and carbon signals. An HSQC experiment correlates the signals of directly bonded protons and carbons, allowing for the definitive assignment of the -CH₂- group and the protonated aromatic carbons.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule. The FT-IR and FT-Raman spectra of 2-(2-fluoro-5-formylphenyl)acetic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the aldehyde, the C-F stretch, and various aromatic C-H and C=C vibrations.
Table 3: Predicted FT-IR and FT-Raman Vibrational Frequencies for 2-(2-fluoro-5-formylphenyl)acetic acid
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=O (Aldehyde) | 1680 - 1700 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-F | 1000 - 1400 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of 2-(2-fluoro-5-formylphenyl)acetic acid would likely show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups. The presence of the formyl and carboxyl groups would be expected to influence the position and intensity of these absorption maxima.
Further research and publication of experimental data are required to fully characterize the spectroscopic properties of 2-(2-fluoro-5-formylphenyl)acetic acid.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
Comprehensive High-Resolution Mass Spectrometry (HRMS) data for 2-(2-fluoro-5-formylphenyl)acetic acid is not available in the reviewed scientific literature. This technique is crucial for confirming the elemental composition of a molecule with high accuracy. For 2-(2-fluoro-5-formylphenyl)acetic acid, which has a molecular formula of C₉H₇FO₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the calculated value, typically within a very narrow margin of error (e.g., ± 5 ppm), to unequivocally confirm its identity. However, no such experimental data has been publicly reported.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for 2-(2-fluoro-5-formylphenyl)acetic acid. This analytical method is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis would provide definitive information on the compound's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is fundamental for understanding its physical properties and how it interacts with other molecules. The absence of a reported crystal structure in databases like the Cambridge Crystallographic Data Centre (CCDC) indicates that this analysis has likely not been performed or, if it has, the results have not been made public.
Theoretical and Computational Investigations of 2 2 Fluoro 5 Formylphenyl Acetic Acid and Its Analogs
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. ias.ac.in It is widely used to determine optimized geometries, vibrational frequencies, and a host of electronic properties. nih.govresearchgate.net Functionals such as B3LYP are frequently paired with basis sets like 6-311++G(d,p) or 6-311G(d,p) to achieve reliable results for organic molecules. nih.gov
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometric optimization is the computational process of finding this minimum energy structure on the potential energy surface. nih.gov For a flexible molecule like 2-(2-fluoro-5-formylphenyl)acetic acid, this involves a conformational analysis to identify all stable rotamers—isomers that result from rotation around single bonds.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 2-(2-Fluoro-5-formylphenyl)acetic Acid (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (Carboxyl) | 1.21 Å |
| C-O (Carboxyl) | 1.35 Å | |
| O-H (Carboxyl) | 0.97 Å | |
| C=O (Formyl) | 1.22 Å | |
| C-F (Aromatic) | 1.36 Å | |
| Bond Angle | O=C-O (Carboxyl) | 123.5° |
| C-O-H (Carboxyl) | 106.0° | |
| C-C=O (Formyl) | 124.8° | |
| Dihedral Angle | C-C-C=O (Formyl) | 179.5° |
| C-C-C-C (Acetic Acid) | 85.0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates a molecule is more reactive. nih.gov
For 2-(2-fluoro-5-formylphenyl)acetic acid, DFT calculations would be used to determine the energies of the HOMO and LUMO. The electron-withdrawing nature of the formyl group, fluoro group, and carboxylic acid would influence the distribution and energy levels of these orbitals. The HOMO is likely to be distributed over the π-system of the phenyl ring, while the LUMO is expected to be localized on the electron-deficient formyl and carboxyl groups. The calculated energy gap provides a quantitative measure of the molecule's electronic stability and its potential for charge transfer within the molecule. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties for 2-(2-Fluoro-5-formylphenyl)acetic Acid
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.40 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
The MEP map is color-coded to indicate potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential. researchgate.net
For 2-(2-fluoro-5-formylphenyl)acetic acid, the MEP map would predict that the most negative potential (red) is concentrated around the oxygen atoms of the formyl and carboxylic acid groups, as these are the most electronegative atoms with lone pairs of electrons. nih.gov These sites are the most likely to interact with positive charges or electrophiles. The area around the acidic hydrogen of the carboxyl group would exhibit a highly positive potential (blue), identifying it as the primary site for deprotonation or interaction with a nucleophile. researchgate.net The fluorine atom would also contribute to a region of negative potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. nih.gov This delocalization, known as hyperconjugation, contributes significantly to molecular stability.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction. For 2-(2-fluoro-5-formylphenyl)acetic acid, NBO analysis would likely reveal several key intramolecular interactions:
Delocalization from the lone pairs of the oxygen atoms (n) in the formyl and carboxyl groups to the antibonding π* orbitals of the adjacent C=O and C-C bonds.
Interactions between the lone pairs of the fluorine atom and the π* orbitals of the phenyl ring.
Delocalization from the π orbitals of the phenyl ring to the antibonding π* orbitals of the carbonyl groups.
Table 3: Hypothetical NBO Analysis for Key Intramolecular Interactions in 2-(2-Fluoro-5-formylphenyl)acetic Acid
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(O) of C=O (formyl) | π(C-C) of ring | 2.5 |
| n(O) of C-OH (carboxyl) | π(C=O) of carboxyl | 25.8 |
| π(C-C) of ring | π(C=O) of formyl | 15.3 |
| n(F) | σ(C-C) of ring | 3.1 |
Reactivity Descriptors and Fukui Functions for Reactive Site Identification
For a more detailed, atom-specific picture, Fukui functions are employed. scm.com The Fukui function, f(r), identifies which atoms in a molecule are most susceptible to different types of attack:
f+(r): For nucleophilic attack (where the molecule accepts an electron).
f-(r): For electrophilic attack (where the molecule donates an electron).
f0(r): For radical attack.
A more advanced tool, the dual descriptor (f(2)(r)), can unambiguously pinpoint nucleophilic (f(2)(r) < 0) and electrophilic (f(2)(r) > 0) sites within the molecule. researchgate.net For 2-(2-fluoro-5-formylphenyl)acetic acid, this analysis would likely identify the formyl carbon atom as the most probable site for a nucleophilic attack due to its electron deficiency. The oxygen atoms of both the formyl and carboxyl groups would be highlighted as the primary sites for electrophilic attack.
In Silico Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a macromolecule, typically a protein receptor. biotechnologia-journal.orgnih.gov This method is crucial in drug discovery for predicting binding affinity and understanding the mode of interaction. als-journal.com
The process involves:
Obtaining the 3D structures of the ligand (the optimized geometry of 2-(2-fluoro-5-formylphenyl)acetic acid) and the target protein.
Placing the ligand in the binding site of the protein and systematically exploring various orientations and conformations.
Using a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol). A more negative value indicates a stronger, more favorable interaction. nih.gov
In a hypothetical docking study of 2-(2-fluoro-5-formylphenyl)acetic acid against a relevant enzyme, the results would identify the most stable binding pose. The analysis would also detail the specific intermolecular interactions stabilizing the complex, such as hydrogen bonds between the carboxylic acid of the ligand and amino acid residues (e.g., Arginine, Histidine) in the protein's active site, or π-π stacking between the phenyl ring and aromatic residues like Tyrosine or Phenylalanine. nih.gov
Theoretical Binding Energy Calculations with Target Proteins
Theoretical binding energy calculations are crucial in drug discovery and molecular biology to predict the affinity of a ligand for a protein's binding site. These calculations can range from rapid molecular docking scores to more rigorous and computationally expensive methods like Free Energy Perturbation (FEP) and Molecular Dynamics (MD) simulations.
Molecular docking is a common method used to predict the binding orientation and affinity of a molecule to a target protein. For instance, a study on the antidepressant fluoxetine (B1211875) and its charge-transfer complex with picric acid, [(FXN)(PA)], used molecular docking to evaluate their interaction with serotonin (B10506) and dopamine (B1211576) receptors. The results showed that the complex had a higher docking score and greater binding energy compared to the drug alone, suggesting a more stable interaction. nih.gov Similarly, docking studies on fluoroquinolones with human DNA topoisomerase II have been used to predict their potential as anticancer agents by evaluating their binding affinity and hydrogen bond formation within the enzyme's active site. nih.gov Ofloxacin, ciprofloxacin, and moxifloxacin (B1663623) were identified as potentially potent inhibitors based on these calculations. nih.gov
The analysis of large datasets of protein-ligand complexes from the Protein Data Bank (PDB) reveals general principles of molecular recognition. On average, physiological ligands form approximately twice as many hydrogen bonds with their target proteins as synthetic drugs do. nih.gov In contrast, drug-like molecules often rely more heavily on hydrophobic interactions to achieve binding selectivity. nih.gov These findings provide a general framework for understanding the forces that drive the binding of small molecules like 2-(2-fluoro-5-formylphenyl)acetic acid to potential biological targets.
Table 1: Example of Molecular Docking Scores for Fluoxetine (FXN) and its Complex with Picric Acid [(FXN)(PA)] against Protein Receptors
| Compound | Target Protein | Docking Score (kcal/mol) |
| Fluoxetine (FXN) | Serotonin (6A94) | - |
| [(FXN)(PA)] | Serotonin (6A94) | Higher than FXN |
| Fluoxetine (FXN) | Dopamine (6CM4) | - |
| [(FXN)(PA)] | Dopamine (6CM4) | Higher than FXN |
| Data derived from a molecular docking study on fluoxetine and its complex, indicating the enhanced binding affinity of the complex. nih.gov |
Ligand-Protein Interaction Profiling and Hydrogen Bonding Analysis
Understanding the specific interactions between a ligand and a protein is fundamental to explaining its biological activity. Computational methods allow for a detailed profiling of these interactions, including hydrogen bonds, hydrophobic contacts, and other non-covalent forces.
Hydrogen bonds are a hallmark of specific molecular recognition. In a detailed analysis of the interaction between tRNAPhe and human mitochondrial Phenylalanyl-tRNA synthetase (hmit-PheRS), specific hydrogen bonds were identified as critical for the recognition process. nih.gov For example, the guanine (B1146940) base (G34) of the tRNA forms hydrogen bonds with the side chains of Asp364 and Ser375 in the protein. nih.gov The disruption of these bonds through mutation leads to significant inactivation of the enzyme, underscoring their functional importance. nih.gov
Hydrophobic and aromatic interactions also play a crucial role. The analysis of thousands of protein-ligand complexes has shown that residues with aromatic side chains, such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe), are among the most frequently found in binding pockets. nih.gov These residues can engage in various interactions, including stacking and amino/aromatic interactions. While aromatic rings can act as hydrogen bond acceptors, studies have shown that in many protein structures, sp2-hybridized nitrogen atoms from amino acid side chains tend to form stacked geometries with aromatic rings rather than classic hydrogen bonds. nih.gov
Molecular docking simulations provide a visual and quantitative profile of these interactions. In a study of caffeic acid inhibiting acetylcholinesterase, the interactions were found to be stabilized by both hydrophobic and pi-anion interactions, mimicking the binding of the native ligand. ugm.ac.id Similarly, docking of fluoroquinolones into topoisomerase II revealed key amino acid residues involved in binding, such as GLN773 and ASN770 in Topo2a, and ASP479 and ARG503 in Topo2b, which form hydrogen bonds with the ligands. nih.gov
Table 2: Key Amino Acid Residues in Topoisomerase II Interacting with Fluoroquinolones
| Topoisomerase Isoform | Interacting Amino Acid Residues |
| Topo2a | GLN773, ASN770, LYS723, TRP931 |
| Topo2b | ASP479, SER480, ARG820, ARG503, LYS456, GLN778 |
| Data from a molecular docking study identifying residues crucial for binding. nih.gov |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra provide a basis for the assignment of experimental vibrational bands to specific molecular motions.
For analogs of 2-(2-fluoro-5-formylphenyl)acetic acid, such as other substituted benzoic and phenylacetic acids, DFT calculations have been successfully applied. In a study of 4-Formylbenzoic acid, DFT calculations were performed to assign the experimental vibrational spectra. nih.gov The calculated wavenumbers, after appropriate scaling, showed good agreement with the experimental data, allowing for a detailed interpretation of the vibrational modes. nih.gov
Similarly, a comprehensive study of 3-aminophenylacetic acid utilized DFT to investigate its stable conformers and their corresponding vibrational spectra. nih.gov The calculations, performed at the B3LYP/6-311G++(d,p) level of theory, confirmed that the computed anharmonic wavenumbers closely matched the experimental FT-IR and Raman spectra. nih.gov This allowed for the correct prediction of the effects of conformation and intermolecular hydrogen bonding on the observed fundamental bands. nih.gov
The choice of computational method and basis set is critical for accuracy. Studies on various macrocycles and their metal complexes have demonstrated that DFT, using functionals like PBE0 with dispersion corrections, provides a good description of both molecular geometry and vibrational frequencies. mdpi.com For acetic acid itself, DFT calculations have been used to assign the characteristic bands for both the neutral molecule and its acetate (B1210297) anion in aqueous solution, providing insights into hydration and ion-pairing effects. rsc.org These examples show that a similar computational approach for 2-(2-fluoro-5-formylphenyl)acetic acid would likely yield reliable predictions of its IR and Raman spectra.
Studies on Non-Linear Optical (NLO) Properties and Hyperpolarizability
Molecules with large hyperpolarizability values are of significant interest for applications in non-linear optics (NLO), which are crucial for technologies like frequency conversion and optical switching. Computational chemistry is an essential tool for predicting the NLO properties of new materials. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.
DFT calculations are commonly employed to compute the hyperpolarizability of organic molecules. For analogs of the title compound, such as substituted benzaldehydes, theoretical studies have revealed the significant impact of substituent type and position on NLO properties. A study on ortho- and meta-fluorobenzaldehyde using DFT at the B3LYP/6-311G(d,p) level found that the first static hyperpolarizability of the meta-isomer was 4.6 times greater than that of the ortho-isomer. jocpr.com This highlights the sensitivity of NLO properties to the electronic structure, which is modulated by substituent placement.
Fluorine substitution can also be used to tune NLO properties. A theoretical investigation of triphenylamine-based α-cyanocinnamic acid derivatives showed that substituting fluorine atoms on the phenyl ring of the acceptor segment led to a remarkable increase in the second-order polarizability (βtot). jmcs.org.mx This enhancement is attributed to the electron-accepting nature of fluorine, which modifies the charge transfer characteristics of the molecule. jmcs.org.mx These findings suggest that 2-(2-fluoro-5-formylphenyl)acetic acid, which contains both a fluorine atom and a formyl group (an electron-withdrawing group), likely possesses interesting NLO properties that could be quantified through similar computational approaches.
Table 3: Calculated NLO Properties of Ortho- and Meta-Fluorobenzaldehyde
| Compound | Dipole Moment (Debye) | Mean Polarizability (a.u.) | First Static Hyperpolarizability (relative value) |
| ortho-Fluorobenzaldehyde | 3.38 | 74.679 | 1 |
| meta-Fluorobenzaldehyde | 1.96 | 75.052 | 4.6 |
| Data from DFT/B3LYP/6-311G(d,p) calculations. jocpr.com |
Advanced Applications and Biological Contexts As a Chemical Intermediate
Role as a Key Intermediate in G Protein-Coupled Receptor Kinase (GRK) Inhibitor Synthesis
G Protein-Coupled Receptor Kinases (GRKs) are critical regulators of G Protein-Coupled Receptor (GPCR) signaling. Overactivity of GRK2, in particular, is strongly implicated in the pathology of heart failure, making it a significant therapeutic target. rsc.org The compound 2-(2-fluoro-5-formylphenyl)acetic acid serves as a pivotal intermediate in the synthesis of a new class of potent and highly selective GRK2 inhibitors. chemicalbook.comnih.gov
Precursor to Selective GRK2 Inhibitors (e.g., CCG-224406 and Related Analogs)
The synthesis of advanced GRK2 inhibitors utilizes 2-(2-fluoro-5-formylphenyl)acetic acid as a key structural component. chemicalbook.com A notable example is the development of CCG-224406, an inhibitor with high potency and exceptional selectivity for GRK2. chemicalbook.commdpi.com In a multi-step synthesis, 2-(2-fluoro-5-formylphenyl)acetic acid (referred to as compound 7 in the synthesis pathway) is derived from 2-(2-fluoro-5-(hydroxymethyl)phenyl)acetic acid (compound 6) through an oxidation reaction using a sulfur trioxide pyridine (B92270) complex in DMSO. chemicalbook.comnih.gov This intermediate is then elaborated to construct the final inhibitor. The research campaign that produced CCG-224406 yielded several compounds with high potency for GRK2 and significant selectivity over other GRK subfamilies and unrelated kinases like PKA and ROCK1. chemicalbook.commdpi.com CCG-224406 itself exhibited an IC₅₀ for GRK2 of 130 nM and demonstrated over 700-fold selectivity against other GRK subfamilies. chemicalbook.commdpi.com
Structure-Based Design Principles for GRK Inhibitors
The development of inhibitors derived from 2-(2-fluoro-5-formylphenyl)acetic acid was guided by a sophisticated structure-based hybrid design strategy. chemicalbook.commdpi.com This approach began with the identification of GSK180736A, a compound originally developed as a ROCK1 inhibitor, which was found to also inhibit GRK2. chemicalbook.comnih.gov Researchers overlaid the co-crystal structure of GSK180736A bound to GRK2 with that of another known potent GRK2 inhibitor, CMPD103A (a Takeda-developed compound). chemicalbook.commdpi.com
This comparison revealed that both compounds occupied the ATP-binding pocket in very similar ways. nih.gov The design strategy involved creating a library of hybrid molecules that combined structural features from both parent compounds. chemicalbook.commdpi.com Specifically, moieties were added to the position ortho to the fluorine on the phenyl ring of the GSK180736A template via an amide linker, effectively adding a fourth ring system. chemicalbook.com This rational, structure-guided hybridization was an expedient way to generate novel compounds with improved potency and selectivity. chemicalbook.commdpi.com
Molecular Basis for Potency and Selectivity in Derived Inhibitors
The high potency and, crucially, the selectivity of inhibitors like CCG-224406 stem from their specific interactions within the GRK2 active site. Co-crystal structures of the new inhibitors bound to GRK2 confirmed that they bind in the ATP-binding pocket in a conformation similar to the parent structures. nih.gov However, the key to their selectivity does not appear to arise from forming numerous specific hydrogen bonds, as seen with some other kinase inhibitors. google.com
Instead, the selectivity of these compounds for GRK2 is thought to be primarily achieved by the stabilization of a unique, inactive conformation of the GRK2 kinase domain. rsc.orggoogle.com This conformation may increase the buried surface area of the inhibitor or prevent steric clashes that would occur in the active site conformations favored by other GRK subfamilies. google.com The hybrid design also allowed for the exploitation of a hydrophobic subsite within the GRK2 active site, further contributing to binding affinity and potency. chemicalbook.comgoogle.com This molecular mechanism, which relies on conformational stabilization rather than specific residue interactions alone, explains why mutagenesis of active site residues that differ between GRK subfamilies had only minor effects on the inhibitors' potency. rsc.orggoogle.com
Inhibitor Potency Data
Utility in the Synthesis of Other Fluorinated Bioactive Molecules and Drug Precursors
While the role of 2-(2-fluoro-5-formylphenyl)acetic acid is well-defined in GRK inhibitor synthesis, the broader class of fluorinated phenylacetic acids are valuable intermediates for a variety of pharmacologically active compounds. google.com The introduction of fluorine into organic molecules is a widely used strategy in drug design to modulate electronic properties and metabolic pathways. bldpharm.com
For instance, related structures like 2,4,5-trifluorophenylacetic acid are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, which is used to treat type 2 diabetes. google.com Phenylacetic acid and its derivatives are recognized as important precursors in the pharmaceutical industry. researchgate.net Although direct synthetic applications of 2-(2-fluoro-5-formylphenyl)acetic acid for other specific drug precursors are not as extensively documented in the reviewed literature, its structural motifs—a fluorinated phenyl ring, an acetic acid side chain, and a reactive formyl group—make it a versatile starting material for creating diverse and complex fluorinated molecules.
Contributions to Mechanistic Understanding of Enzyme Inhibition via Derived Compounds
The study of inhibitors derived from 2-(2-fluoro-5-formylphenyl)acetic acid has provided significant insights into the molecular mechanisms of enzyme inhibition, particularly regarding kinase selectivity. The development of highly selective GRK2 inhibitors demonstrated that potent and specific inhibition can be achieved through mechanisms other than direct hydrogen bonding to key residues in the kinase hinge region. google.com
The analysis of these compounds revealed that their selectivity for GRK2 over other GRK subfamilies is largely dictated by the stabilization of a unique, inactive kinase domain conformation. rsc.orggoogle.com This finding is a crucial contribution to the field of drug design, as it highlights a more nuanced strategy for achieving selectivity. It suggests that targeting specific conformational states of an enzyme can be a more effective approach than simply targeting active site residues that may be conserved across a kinase family. This principle of exploiting unique protein conformations is a key takeaway from the research on these derived compounds and informs the rational design of future selective enzyme inhibitors. rsc.orggoogle.com
Table of Compounds
Q & A
Q. What are the primary synthetic routes for 2-(2-fluoro-5-formylphenyl)acetic acid, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves formylation of a fluorophenylacetic acid precursor. Key steps include:
- Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the fluorophenyl ring.
- Protection/deprotection strategies for the acetic acid moiety to prevent side reactions during formylation.
- Use of anhydrous conditions and catalysts like POCl₃ for formylation efficiency .
- Purification via column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted boronic acids or over-oxidized species) .
Critical Considerations :
Q. How is the crystal structure of 2-(2-fluoro-5-formylphenyl)acetic acid determined, and what software tools are essential for analysis?
Methodology :
- Single-crystal X-ray diffraction (SCXRD) is used, with data collected at low temperatures (e.g., 200 K) to minimize thermal motion artifacts.
- SHELX (for structure solution and refinement) and ORTEP-3 (for visualization) are standard tools .
- Hydrogen bonding networks (e.g., carboxylic acid dimers) are analyzed using Mercury or PLATON software .
Example Crystallographic Data (analogous to related compounds):
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered formyl groups or multiple polymorphs?
Strategies :
- Use high-resolution data (≤ 0.8 Å) to resolve electron density ambiguities around the formyl group.
- Apply TWINLAW in SHELXL to model twinning in polymorphic crystals .
- Validate models with Hirshfeld surface analysis to assess intermolecular contacts and confirm hydrogen-bonding patterns .
- Compare experimental data with DFT-optimized structures (using Gaussian or ORCA) to identify energetically favorable conformers .
Case Study : In a related compound, disorder in the formyl group was resolved by refining two occupancy models and validating against Fo-Fc difference maps .
Q. What mechanistic insights govern the reactivity of the formyl group in cross-coupling or Schiff base formation?
The formyl group participates in:
- Schiff base formation : Reacts with amines (e.g., aniline) under mild acidic conditions, monitored by FT-IR (C=O stretch at ~1700 cm⁻¹ disappearance) .
- Suzuki-Miyaura coupling : The boronic acid derivative (2-fluoro-5-formylphenylboronic acid) reacts with aryl halides, requiring Pd(PPh₃)₄ as a catalyst and base (e.g., Na₂CO₃) .
Experimental Design :
- For Schiff bases, optimize pH (4–6) to balance nucleophilicity of amines and aldehyde reactivity.
- For cross-coupling, use microwave-assisted synthesis to accelerate reaction rates and improve yields .
Q. How can computational methods predict the biological activity of 2-(2-fluoro-5-formylphenyl)acetic acid derivatives?
Approaches :
- Molecular docking (AutoDock Vina) to screen derivatives against targets like cyclooxygenase-2 (COX-2), leveraging the fluorine atom’s electronegativity for binding affinity .
- QSAR models built using descriptors like logP, polar surface area, and H-bond acceptor count to predict pharmacokinetic properties .
- MD simulations (GROMACS) to assess stability of protein-ligand complexes over 100-ns trajectories .
Validation : Correlate computational predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀) to refine models .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition of the formyl group during prolonged storage or reaction conditions?
- Store the compound at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
- Add stabilizers like BHT (butylated hydroxytoluene) during reactions involving elevated temperatures .
- Characterize degradation products using LC-MS to identify pathways (e.g., formic acid formation) .
Q. How are conflicting NMR data (e.g., split peaks for fluorine) interpreted for structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
